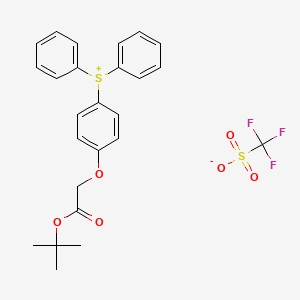

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

Description

BenchChem offers high-quality (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[4-[2-[(2-methylpropan-2-yl)oxy]-2-oxoethoxy]phenyl]-diphenylsulfanium;trifluoromethanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H25O3S.CHF3O3S/c1-24(2,3)27-23(25)18-26-19-14-16-22(17-15-19)28(20-10-6-4-7-11-20)21-12-8-5-9-13-21;2-1(3,4)8(5,6)7/h4-17H,18H2,1-3H3;(H,5,6,7)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMJCYKNSIKZQFX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=CC=C(C=C1)[S+](C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H25F3O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347167 | |

| Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

542.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

180801-55-2 | |

| Record name | (4-{2-[(2-Methyl-2-propanyl)oxy]-2-oxoethoxy}phenyl)(diphenyl)sulfonium trifluoromethanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347167 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Boc-methoxyphenyldiphenylsulfonium triflate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core mechanism of action of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, a prominent photoacid generator (PAG). We will delve into its chemical properties, the intricacies of its photochemically induced acid generation, and its pivotal role in advanced applications such as photolithography. This document is designed to equip researchers, scientists, and professionals in drug development and material science with the in-depth knowledge required to effectively utilize and innovate with this compound.

Introduction: The Pivotal Role of Photoacid Generators

Photoacid generators are a cornerstone of photolithography and other photochemically driven processes. These compounds, upon exposure to light of a specific wavelength, undergo a chemical transformation that results in the generation of a strong acid. This photogenerated acid then acts as a catalyst for a variety of chemical reactions, such as the deprotection of polymer side chains in chemically amplified photoresists, enabling the creation of intricate micro- and nanoscale patterns. (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is a member of the triarylsulfonium salt class of PAGs, valued for its efficiency and thermal stability.

Chemical and Physical Properties

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, also known by its synonyms including tert-Butyl (4-(diphenyl)sulfonium)phenoxyacetate triflate, is a solid with a melting point range of 104-108 °C.[1][2] Its chemical structure is characterized by a diphenylsulfonium cation bearing a tert-butoxycarbonylmethoxyphenyl substituent, and a trifluoromethanesulfonate (triflate) anion.

| Property | Value | Reference |

| CAS Number | 180801-55-2 | [3] |

| Molecular Formula | C25H25F3O6S2 | [2] |

| Molecular Weight | 542.59 g/mol | [3] |

| Melting Point | 104-108 °C | [1][2] |

| Maximum UV Absorbance (λmax) | 255 nm | [1][2] |

The presence of the triflate anion is significant, as trifluoromethanesulfonic acid is a very strong acid, ensuring high catalytic efficiency in subsequent chemical amplification steps.

The Photochemical Mechanism of Action

The primary function of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is to generate trifluoromethanesulfonic acid upon irradiation with ultraviolet (UV) light. This process can be understood through a series of steps involving photoexcitation and subsequent bond cleavage. The general mechanism for triarylsulfonium salts involves both homolytic and heterolytic cleavage pathways of the carbon-sulfur bond.[4]

Photoexcitation and Initial Cleavage

Upon absorption of a photon, the (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium cation is promoted to an excited singlet state. From this excited state, the molecule can undergo cleavage of one of the carbon-sulfur bonds.

Caption: Generalized workflow of photoacid generation.

Homolytic and Heterolytic Cleavage Pathways

The cleavage of the C-S bond can proceed through two primary pathways:

-

Homolytic Cleavage: The C-S bond breaks symmetrically, yielding a diaryl sulfide radical cation and an aryl radical.

-

Heterolytic Cleavage: The C-S bond breaks asymmetrically, resulting in a diaryl sulfide and an aryl cation.

These reactive intermediates can then undergo a series of reactions with solvent molecules or other components of the photoresist formulation to ultimately generate the Brønsted acid (trifluoromethanesulfonic acid). The formation of various byproducts, such as diphenyl sulfide and phenylthiobiphenyls, has been observed in the photolysis of triarylsulfonium salts.[4]

The Role of the (Tert-butoxycarbonylmethoxy)phenyl Substituent

-

Electronic Effects: The methoxy group is an electron-donating group, which can influence the electronic structure of the sulfonium cation and its UV absorption characteristics.

-

Acid-Labile Group: The tert-butoxycarbonyl (t-BOC) group is a well-known acid-labile protecting group. While its primary role in a photoresist is typically within the polymer matrix, its presence on the PAG itself could potentially lead to secondary reactions. However, the primary photochemical event is the generation of the strong triflic acid.

The overall photodecomposition can be visualized as follows:

Caption: Proposed photodecomposition pathway.

Applications in Chemically Amplified Photoresists

The primary application of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is in chemically amplified (CA) photoresists. In a CA resist, the photogenerated acid catalyzes a cascade of deprotection reactions in the surrounding polymer matrix.

The Catalytic Cycle of Deprotection

-

Exposure: The photoresist film, containing the PAG and a polymer with acid-labile protecting groups (e.g., t-BOC), is exposed to a pattern of UV light.

-

Acid Generation: In the exposed regions, the PAG decomposes and generates triflic acid.

-

Post-Exposure Bake (PEB): The wafer is heated, providing the thermal energy for the acid to diffuse and catalyze the cleavage of the protecting groups on the polymer. This reaction regenerates the acid, allowing a single acid molecule to catalyze numerous deprotection events.

-

Development: The change in polarity of the polymer in the exposed regions (due to the removal of the protecting groups) leads to a difference in solubility in a developer solution, allowing for the selective removal of either the exposed (positive-tone) or unexposed (negative-tone) portions of the resist.

Caption: Workflow of chemically amplified photoresist processing.

Experimental Protocols

The characterization of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate and its performance as a PAG involves several key experiments.

Protocol for Determining the Quantum Yield of Photoacid Generation

The quantum yield (Φ) is a critical parameter that quantifies the efficiency of photoacid generation. It is defined as the number of moles of acid generated per mole of photons absorbed. A common method for its determination involves the use of a pH-sensitive dye.

Materials:

-

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

-

A suitable solvent (e.g., acetonitrile)

-

A pH-sensitive indicator dye (e.g., coumarin 6)[5]

-

UV-Vis spectrophotometer

-

A calibrated UV light source of known intensity at the desired wavelength (e.g., 254 nm)

Procedure:

-

Prepare a stock solution of the PAG in the chosen solvent at a known concentration.

-

Prepare a series of solutions containing a fixed concentration of the indicator dye and varying concentrations of the PAG.

-

Measure the initial absorbance of each solution at the excitation wavelength and at the wavelength of maximum absorbance of the protonated form of the dye.

-

Expose the solutions to the calibrated UV light source for a specific, measured amount of time.

-

Measure the absorbance of the solutions again at the wavelength corresponding to the protonated dye.

-

Create a calibration curve by titrating a solution of the dye with a known concentration of triflic acid to correlate the change in absorbance with the concentration of generated acid.

-

Calculate the number of photons absorbed by the PAG solution using the Beer-Lambert law and the known intensity of the light source.

-

Determine the concentration of generated acid from the change in absorbance of the indicator dye and the calibration curve.

-

Calculate the quantum yield using the formula: Φ = (moles of acid generated) / (moles of photons absorbed).

Protocol for Measuring Acid Concentration in a Photoresist Film

The concentration of the generated acid within a thin film is crucial for process modeling and optimization.

Materials:

-

Photoresist formulation containing (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

-

Silicon wafers

-

Spin coater

-

Hot plate

-

UV exposure tool

-

A suitable analytical technique such as liquid scintillation counting or liquid chromatography-mass spectrometry (LCMS) for leached components.[6]

Procedure:

-

Prepare a photoresist film of known thickness on a silicon wafer by spin coating and post-apply baking.

-

Expose the film to a series of known UV doses.

-

For leaching analysis: a. Immerse the exposed wafers in a known volume of a suitable solvent (e.g., deionized water) for a specific time. b. Analyze the solvent for the concentration of the triflate anion using LCMS or a similar sensitive technique.[6]

-

Relate the extracted anion concentration to the initial exposure dose to establish a dose-to-acid generation curve.

Conclusion

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate stands as a highly effective photoacid generator, playing a critical role in modern microlithography and other light-driven chemical processes. Its mechanism of action, rooted in the photochemistry of triarylsulfonium salts, allows for the precise, patterned generation of a strong acid catalyst. A thorough understanding of its chemical properties, photodecomposition pathways, and the influence of its substituents is paramount for the continued advancement of high-resolution patterning technologies and the development of novel photosensitive materials. The experimental protocols outlined in this guide provide a framework for the quantitative characterization of this and other PAGs, enabling researchers to optimize their performance in specific applications.

References

-

Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of triarylsulfonium salts. Journal of the American Chemical Society, 112(16), 6004–6015. [Link]

-

Ray, K., & Bokria, J. G. (2004). Quantum Yields of Photoacid Generation in 193-nm Chemically Amplified Resists by Fluorescence Imaging Spectroscopy. Chemistry of Materials, 16(25), 5449–5455. [Link]

-

Allen, J., et al. (2007). Experimental Techniques for Detection of Components Extracted from Model 193 nm Immersion Lithography Photoresists. Electrochemical and Solid-State Letters, 10(12), H358. [Link]

-

SPIE Digital Library. Acid generation and acid diffusion in photoresist films. [Link]

-

AIP Publishing. A comprehensive study on three typical photoacid generators using photoelectron spectroscopy and ab initio calculations. [Link]

-

AIP Publishing. Quantifying acid generation efficiency for photoresist applications. [Link]

-

SciTech Connect. Photochemistry of triarylsulfonium salts. [Link]

Sources

- 1. Boc-methoxyphenyldiphenylsulfonium triflate 180801-55-2 [sigmaaldrich.com]

- 2. (TERT-BUTOXYCARBONYLMETHOXYPHENYL)DIPHENYLSULFONIUM TRIFLATE CAS#: 180801-55-2 [amp.chemicalbook.com]

- 3. Boc-methoxyphenyldiphenylsulfonium triflate 180801-55-2 [sigmaaldrich.com]

- 4. Shining light on sulfonium salts and sulfur ylides: recent advances in alkylation under photoredox catalysis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. bard.cm.utexas.edu [bard.cm.utexas.edu]

The In-Depth Guide to Sulfonium-Based Photoacid Generators: Principles, Applications, and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Catalytic Power of Light

Photoacid generators (PAGs) are a cornerstone of modern photochemistry, acting as molecular switches that release a strong acid upon exposure to light.[1][2] These compounds are indispensable in a variety of high-technology fields, from the fabrication of microelectronics to the precise construction of 3D-printed materials.[2][3] Among the various classes of PAGs, sulfonium salts stand out for their exceptional thermal stability, high quantum efficiency, and the tunable nature of the acid they produce.[3][4][5]

This guide provides a comprehensive overview of sulfonium-based PAGs, delving into their core reaction mechanisms, structure-property relationships, key performance metrics, and practical applications. It is designed to serve as a technical resource for scientists and researchers aiming to leverage these powerful photochemical tools in their work.

Core Mechanism: How Light Unleashes Acidity

Sulfonium-based PAGs are ionic compounds, typically consisting of a triarylsulfonium cation ([Ar₃S]⁺) and a non-nucleophilic anion (X⁻).[4] The magic happens when the sulfonium cation absorbs a photon of light, typically in the deep-UV (DUV) or UV range.[6][7] This absorption elevates the molecule to an excited state, initiating a cascade of reactions that culminates in the generation of a potent Brønsted acid (H⁺X⁻).

The process can be summarized in a few key steps:

-

Photoexcitation: The sulfonium salt cation absorbs a photon, transitioning to an electronically excited state.

-

Bond Cleavage: In this energized state, the carbon-sulfur (C-S) bond becomes unstable and cleaves.[4] This cleavage can occur through two primary pathways:

-

Hydrogen Abstraction & Acid Formation: The highly reactive radical species generated in the cleavage step then interact with their environment (e.g., solvent or polymer matrix) to abstract a proton (H⁺). This proton combines with the counter-anion (X⁻) to form the final Brønsted acid.[4]

This photochemical process is remarkably efficient, with a single photon capable of generating a single acid molecule. This acid then acts as a catalyst for a multitude of subsequent chemical reactions, forming the basis of "chemical amplification."

Caption: General mechanism of acid generation from a sulfonium PAG.

Chemical Diversity and Structure-Property Relationships

The true power of sulfonium PAGs lies in their tunability. By modifying the chemical structure of both the cation and the anion, researchers can precisely control the generator's properties to suit specific applications.

The Sulfonium Cation: The Light Absorber

The structure of the triarylsulfonium cation dictates the PAG's light absorption characteristics (λ_max), quantum yield, and thermal stability.

-

Aryl Substituents: Attaching electron-donating or electron-withdrawing groups to the aryl rings can shift the absorption wavelength. For instance, extending the π-conjugation of the aryl system can red-shift the absorption to longer wavelengths, making the PAG sensitive to i-line (365 nm) or even visible light.[5]

-

Polymeric PAGs: In some advanced applications, the sulfonium salt functionality is directly incorporated into a polymer backbone.[7] This approach prevents PAG migration within the film, which is crucial for achieving high-resolution patterning in microfabrication.[10]

The Counter-Anion: The Acid Source

The choice of the counter-anion (X⁻) is critical as it determines the strength and size (and therefore, the diffusion length) of the photogenerated acid. Common anions include:

-

Non-nucleophilic fluoroanions: Hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻), and tetrafluoroborate (BF₄⁻) generate extremely strong "superacids."[6]

-

Sulfonates: A wide variety of sulfonate anions, such as trifluoromethanesulfonate (triflate, CF₃SO₃⁻) and nonafluorobutanesulfonate (nonaflate, C₄F₉SO₃⁻), are used to generate strong sulfonic acids.[6] The size and structure of the sulfonate can be tailored to control the acid's diffusion rate during subsequent processing steps.

The interplay between the cation and anion allows for the rational design of PAGs with optimized properties for a given application.

| PAG Type | Typical Cation Structure | Common Anions | Key Properties & Applications |

| Triarylsulfonium (TAS) | Triphenylsulfonium and its derivatives | SbF₆⁻, PF₆⁻, CF₃SO₃⁻, C₄F₉SO₃⁻ | High thermal stability, high quantum yield. Widely used in DUV photoresists and cationic polymerization.[3][4] |

| Polymeric Sulfonium | Sulfonium group attached to a polymer backbone (e.g., polystyrene) | Perfluoroalkyl sulfonates | Reduced acid diffusion for high-resolution lithography.[7][11] |

| Sensitized Sulfonium | Standard TAS cation used with a separate sensitizer molecule | Various | Allows for acid generation at longer wavelengths (e.g., i-line, visible light) where the PAG itself does not absorb. |

Key Performance Metrics for PAG Evaluation

To select the appropriate PAG, researchers must evaluate several key performance indicators:

-

Quantum Yield (Φ): This is the measure of the PAG's efficiency, defined as the number of acid molecules generated per photon absorbed.[12] Higher quantum yields lead to higher photosensitivity, requiring lower exposure doses.[13]

-

Absorption Characteristics: The maximum absorption wavelength (λ_max) and the molar extinction coefficient (ε) at that wavelength determine the PAG's sensitivity to a specific light source (e.g., 248 nm KrF laser, 193 nm ArF laser).

-

Thermal Stability (T_d): The decomposition temperature is a critical parameter for the formulation's shelf-life and processing stability.[14] Sulfonium salts are known for their excellent thermal stability compared to other PAG classes like non-ionic PAGs.[3][5]

-

Solubility: The PAG must be soluble in the desired solvent and compatible with the other components of the formulation, such as the polymer resin.[1] Poor solubility can lead to phase separation and defects.

Applications in Science and Technology

The ability to generate a strong catalyst with high spatial and temporal control makes sulfonium PAGs enabling components in numerous advanced applications.

Micro- and Nanofabrication: Chemically Amplified Resists

The most significant application of sulfonium PAGs is in chemically amplified photoresists , which are the backbone of modern semiconductor manufacturing.[2][6]

In this process, a thin film of a polymer resin containing a PAG is exposed to light through a patterned mask. The photogenerated acid catalyzes a change in the polymer's solubility in specific developer solutions. For example, the acid can cleave acid-labile protecting groups from the polymer backbone, rendering the exposed regions soluble in an alkaline developer (a "positive-tone" resist).[4]

The "amplification" comes from the catalytic nature of the acid; a single acid molecule can trigger hundreds or thousands of deprotection reactions during a post-exposure bake (PEB) step.[4] This dramatically increases the sensitivity of the resist.

Caption: Workflow for photolithography using a chemically amplified resist.

3D Printing and Additive Manufacturing

Sulfonium PAGs are also key initiators for cationic photopolymerization, a process used in stereolithography (SLA) and other 3D printing technologies.[2][3] Here, the photogenerated acid initiates the ring-opening polymerization of monomers like epoxides and vinyl ethers, causing the liquid resin to solidify into a solid polymer layer.[4] This process allows for the layer-by-layer fabrication of complex three-dimensional objects with high precision.

Drug Development and Delivery

While less conventional, the application of PAGs in the biomedical field is a growing area of research. The ability to induce a localized pH drop with light can be harnessed for:

-

Drug Delivery: Designing "smart" hydrogels or nanoparticles that release a therapeutic agent when the photogenerated acid triggers a change in the carrier's structure.

-

Microfluidics: Fabricating lab-on-a-chip devices for high-throughput screening and diagnostics. The acid can be used to pattern channels or modify surface properties within the device.[2][3]

Experimental Protocol: Formulation and Evaluation of a Chemically Amplified Photoresist

This protocol provides a self-validating methodology for creating and testing a simple positive-tone, chemically amplified photoresist based on a sulfonium PAG.

Objective: To pattern a micron-scale feature on a silicon wafer.

Materials & Reagents:

-

Polymer: Poly(4-hydroxystyrene) partially protected with t-butoxycarbonyl (t-BOC-PHS). The t-BOC group is acid-labile.

-

Photoacid Generator: Triphenylsulfonium nonaflate (TPS-Nf).

-

Solvent: Propylene glycol monomethyl ether acetate (PGMEA).[15]

-

Substrate: Silicon wafers.

-

Developer: 0.26 N Tetramethylammonium hydroxide (TMAH) in water.

-

Equipment: Spin coater, hot plates, UV exposure tool (e.g., mask aligner with a 248 nm filter), scanning electron microscope (SEM).

Step-by-Step Methodology:

-

Resist Formulation (Causality: Ensure Homogeneity):

-

In an amber vial to protect from ambient light, dissolve the t-BOC-PHS polymer (e.g., 15 wt%) and the TPS-Nf PAG (e.g., 0.75 wt%, which is 5% of the polymer weight) in PGMEA.

-

Stir the mixture overnight on a magnetic stir plate until fully dissolved. A clear, homogenous solution is critical for forming a uniform film.

-

Filter the solution through a 0.2 µm PTFE filter to remove any particulates that could cause defects.

-

-

Substrate Preparation & Spin Coating (Causality: Control Film Thickness):

-

Clean a silicon wafer thoroughly. For improved adhesion, apply an adhesion promoter like hexamethyldisilazane (HMDS).

-

Place the wafer on the spin coater chuck. Dispense the filtered resist solution onto the center of the wafer.

-

Spin coat at a pre-determined speed (e.g., 3000 rpm for 30 seconds) to achieve the desired film thickness. The final thickness is inversely proportional to the square root of the spin speed.

-

-

Soft Bake (Causality: Remove Solvent for Stable Exposure):

-

Immediately transfer the coated wafer to a hot plate set at 90-110°C for 60 seconds.[15]

-

This step removes the bulk of the PGMEA solvent, solidifying the film and preventing interference during the exposure step. The wafer should be cool to the touch before proceeding.

-

-

UV Exposure (Causality: Generate the Latent Acid Image):

-

Place the wafer in the UV exposure tool. Place a photomask with the desired pattern in close proximity to the wafer surface.

-

Expose the wafer to UV light (e.g., 248 nm) with a specific dose (e.g., 10-50 mJ/cm²). The areas exposed to light will now contain photogenerated nonafluorobutanesulfonic acid. This is the "latent image."

-

-

Post-Exposure Bake (PEB) (Causality: Catalytic Amplification):

-

Quickly transfer the wafer to a second hot plate, precisely controlled at a higher temperature than the soft bake (e.g., 110-130°C) for 60-90 seconds.

-

This is the most critical step. The thermal energy enables the acid to diffuse locally and catalytically cleave the t-BOC protecting groups, converting the insoluble polymer into soluble poly(4-hydroxystyrene).[4] The temperature and time of the PEB must be tightly controlled as they dictate the extent of deprotection and the final feature size.

-

-

Development (Causality: Reveal the Pattern):

-

Allow the wafer to cool. Immerse it in the 0.26 N TMAH developer solution for 30-60 seconds.

-

The deprotected (exposed) regions of the film will dissolve away, while the protected (unexposed) regions remain.

-

Gently rinse with deionized water and dry with a nitrogen gun.

-

-

Validation & Characterization:

-

Inspect the patterned wafer under an optical microscope to confirm pattern transfer.

-

For high-resolution analysis, use an SEM to measure the dimensions of the patterned features and inspect for defects. The fidelity of the final pattern validates the success of the entire process.

-

Conclusion and Future Outlook

Sulfonium-based photoacid generators are a mature yet continuously evolving class of materials. Their high performance and design flexibility have made them indispensable for advanced manufacturing. Future research will likely focus on developing PAGs with even higher quantum yields and sensitivity to longer wavelengths (e.g., visible light) to enable more energy-efficient and versatile photochemical processes. Furthermore, the design of environmentally benign and biocompatible PAGs will open new frontiers in fields like sustainable manufacturing and targeted drug therapy.[16]

References

- Google Patents. US20140357896A1 - Sulfonium salt and photo-acid generator.

- Google Patents. JP6240409B2 - Sulfonium salt and photoacid generator.

-

CORE. Microwave-Assisted Formation of Sulfonium Photoacid Generators. Available from: [Link]

-

RSC Publishing. The preparation of a novel polymeric sulfonium salt photoacid generator and its application for advanced photoresists. Available from: [Link]

-

AIP Publishing. Photoemission spectroscopy on photoresist materials: A protocol for analysis of radiation sensitive materials. Available from: [Link]

-

ResearchGate. Photoacid generators. Application and current state of development. Available from: [Link]

-

ResearchGate. Control of photoluminescence quantum yield and long-lived triplet emission lifetime in organic alloys. Available from: [Link]

-

OPUS. The role of temperature in the photoluminescence quantum yield (PLQY) of Ag2S-based nanocrystals. Available from: [Link]

- Google Patents. WO2017034814A1 - Sulfonic acid derivative compounds as photoacid generators in resist applications.

-

RSC Publishing. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage. Available from: [Link]

-

Edinburgh Instruments. Temperature-Dependent Quantum Yield of Fluorescence from Plant Leaves. Available from: [Link]

-

ResearchGate. Photochemical Fate of Sulfonium Photoacid Generator Cations under Photolithography Relevant UV Irradiation | Request PDF. Available from: [Link]

-

Sci-Hub. The preparation of a novel polymeric sulfonium salt photoacid generator and its application for advanced photoresists. Available from: [Link]

-

ACS Publications. Ab Initio Study of the Photochemical Decomposition Mechanism of Sulfonium Compounds, a Photoacid Generator. Available from: [Link]

-

ResearchGate. Tin sulfide thin films prepared by thermal evaporation and sulfurization. Available from: [Link]

-

Sci-Hub. Environmentally friendly natural materials-based photoacid generators for next-generation photolithography. Available from: [Link]

-

RSC Publishing. Industrial Chemistry & Materials. Available from: [Link]

-

OUCI. The preparation of a novel polymeric sulfonium salt photoacid generator and its application for advanced photoresists. Available from: [Link]

-

ResearchGate. Fluorescent quinolizinium ionic liquids (salts) with unexpectedly high quantum yields up to >99%. Available from: [Link]

-

PMC - NIH. Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators. Available from: [Link]

-

Research Trends. i-Line sensitive photoacid generators. Available from: [Link]

Sources

- 1. JP6240409B2 - Sulfonium salt and photoacid generator - Google Patents [patents.google.com]

- 2. researchgate.net [researchgate.net]

- 3. Arylazo Sulfones as Nonionic Visible-Light Photoacid Generators - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 5. researchtrends.net [researchtrends.net]

- 6. US20140357896A1 - Sulfonium salt and photo-acid generator - Google Patents [patents.google.com]

- 7. The preparation of a novel polymeric sulfonium salt photoacid generator and its application for advanced photoresists - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. The preparation of a novel polymeric sulfonium salt photoacid generator and its application for advanced photoresists [ouci.dntb.gov.ua]

- 12. pubs.rsc.org [pubs.rsc.org]

- 13. files01.core.ac.uk [files01.core.ac.uk]

- 14. researchgate.net [researchgate.net]

- 15. pubs.aip.org [pubs.aip.org]

- 16. Sci-Hub. Environmentally friendly natural materials-based photoacid generators for next-generation photolithography / SPIE Proceedings, 2011 [sci-hub.se]

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate CAS 180801-55-2 properties

An In-depth Technical Guide to (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate (CAS 180801-55-2)

Prepared for: Researchers, Scientists, and Drug Development Professionals From: Gemini, Senior Application Scientist

Introduction: Unveiling a Key Player in Photochemistry

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, identified by CAS number 180801-55-2, is a specialized organic salt that has garnered significant attention for its role as a cationic photoinitiator, more specifically, a photoacid generator (PAG).[1] Photoacid generators are a critical class of compounds that, upon exposure to light of a specific wavelength, decompose to produce a strong acid. This photogenerated acid then acts as a catalyst for a variety of subsequent chemical transformations, such as initiating cationic polymerizations or cleaving acid-labile protecting groups. The unique properties of this particular sulfonium salt, including its thermal stability and the strong, non-nucleophilic nature of the trifluoromethanesulfonic acid (triflic acid) it generates, make it an invaluable tool in advanced applications ranging from microelectronics and 3D printing to materials science. This guide provides a comprehensive overview of its properties, mechanism, applications, and handling protocols.

Core Physicochemical Properties

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective application. The key characteristics of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate are summarized below.

| Property | Value | Source(s) |

| CAS Number | 180801-55-2 | [1][2] |

| Molecular Formula | C₂₅H₂₅F₃O₆S₂ | [1] |

| Molecular Weight | 542.59 g/mol | |

| Melting Point | 104-108 °C | [1] |

| λmax (Maximum Absorption) | 255 nm | [1] |

| Appearance | Off-white solid (inferred from related compounds) | |

| Synonyms | (tert-Butoxycarbonylmethoxyphenyl)diphenylsulfonium trifluoromethanesulfonate, tert-Butyl (4-(diphenyl)sulfonium)phenoxyacetate triflate | |

| InChI Key | KMJCYKNSIKZQFX-UHFFFAOYSA-M | |

| SMILES String | [O-]S(=O)(=O)C(F)(F)F.CC(C)(C)OC(=O)COc1ccc(cc1)c3ccccc3 |

Mechanism of Action: The Photogeneration of Acid

The primary function of this sulfonium salt is to act as a photoacid generator. This process is initiated by the absorption of ultraviolet (UV) light, typically around its λmax of 255 nm. The energy from the absorbed photon excites the molecule, leading to the homolytic or heterolytic cleavage of a carbon-sulfur bond within the sulfonium cation. This photochemical decomposition is an irreversible process that ultimately releases a proton (H⁺), which then combines with the triflate anion (CF₃SO₃⁻) to form the superacid, triflic acid.

The choice of the triflate anion is deliberate and critical. Triflic acid is one of the strongest known organic acids, making it a highly efficient catalyst. Furthermore, the triflate anion is exceptionally stable and non-nucleophilic, which prevents it from participating in unwanted side reactions during the subsequent acid-catalyzed process. The tert-butoxycarbonyl (Boc) group on the phenyl ring is an acid-labile protecting group, which can be cleaved by the photogenerated acid, demonstrating a potential application in chemically amplified systems.

Caption: Photochemical activation and acid generation pathway for a sulfonium salt PAG.

Core Application: Chemically Amplified Photoresists

A primary application for (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is in chemically amplified (CA) photoresists, a cornerstone technology in the fabrication of integrated circuits and microchips. In this context, the PAG is mixed into a polymer matrix containing acid-labile functional groups.

Experimental Workflow: Photolithography using a CA Resist

-

Resist Formulation: The PAG is dissolved, typically at 1-5% by weight, in a suitable solvent (e.g., propylene glycol methyl ether acetate) along with a polymer resin that has acid-cleavable side chains (e.g., a poly(hydroxystyrene)-based polymer protected with a tert-butoxycarbonyl group).

-

Spin Coating: The liquid photoresist formulation is dispensed onto a silicon wafer and spun at high speed to create a thin, uniform film.

-

Soft Bake: The coated wafer is heated (e.g., at 90-110 °C for 60 seconds) to evaporate the solvent, leaving a solid polymer film. The rationale here is to densify the film and remove residual solvent which can interfere with the subsequent steps.

-

Exposure: The wafer is exposed to deep UV (DUV) light through a photomask. In the exposed regions, the PAG absorbs the photons and generates triflic acid. The unexposed regions remain unchanged.

-

Post-Exposure Bake (PEB): This is the critical "amplification" step. The wafer is heated (e.g., at 110-130 °C for 60-90 seconds). The thermal energy allows the photogenerated acid molecules to diffuse within the polymer matrix, catalyzing the cleavage of many acid-labile protecting groups. This catalytic chain reaction means a single photo-event (generation of one acid molecule) can lead to hundreds or thousands of deprotection events. This provides the high sensitivity required for modern manufacturing.

-

Development: The wafer is immersed in a developer solution, typically an aqueous base like tetramethylammonium hydroxide (TMAH). The deprotected regions of the polymer become soluble in the developer and are washed away, leaving a positive-tone pattern of the photomask on the wafer.

Caption: Workflow of a chemically amplified photoresist process utilizing a PAG.

Safety, Handling, and Storage

As with any active chemical agent, proper safety protocols are paramount. (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate presents specific hazards that must be managed.

Hazard Profile:

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

-

Signal Word: Warning.

-

Hazard Classifications: Skin Irritant Category 2, Eye Irritant Category 2, Specific Target Organ Toxicity (Single Exposure) Category 3 (Respiratory system).

Protocol for Safe Handling and Storage

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat. When handling the powder outside of a fume hood, a dust mask (e.g., N95) is recommended to prevent inhalation.

-

Ventilation: Handle the compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation of dust or vapors.

-

Exposure Avoidance: Avoid contact with skin, eyes, and clothing.[4] Do not breathe dust.[5] In case of accidental contact, follow first-aid measures immediately.

-

Skin Contact: Remove contaminated clothing and rinse the affected area with plenty of water for at least 15 minutes.[5]

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[4][5]

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.[5]

-

-

Storage: Store the container tightly sealed in a cool, dry, and well-ventilated place.[2] Keep away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter drains or waterways.

Conclusion

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is a highly specialized and effective photoacid generator. Its ability to produce a strong, non-nucleophilic acid upon UV irradiation makes it indispensable in high-technology fields, most notably in the photolithographic processes that drive the semiconductor industry. Its thermal stability combined with the catalytic nature of the acid it produces allows for the formulation of highly sensitive, chemically amplified resist systems. A comprehensive understanding of its photochemical mechanism, physical properties, and safety protocols is essential for researchers and professionals seeking to leverage its capabilities in the development of next-generation materials and processes.

References

- BOC Sciences. (n.d.). CAS 2040-10-0 4-tert-Butyl-2,6-dimethylacetophenone.

- Organic Chemistry Portal. (2015). tert-Butyl Sulfoxide as a Starting Point for the Synthesis of Sulfinyl Containing Compounds.

- Sigma-Aldrich. (n.d.). Boc-methoxyphenyldiphenylsulfonium triflate 180801-55-2.

- J&K Scientific. (n.d.). (4-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)diphenylsulfonium trifluoromethanesulfonate.

- ChemicalBook. (n.d.). (TERT-BUTOXYCARBONYLMETHOXYPHENYL)DIPHENYLSULFONIUM TRIFLATE CAS#: 180801-55-2.

- ResearchGate. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.

- PubMed. (2023). Recent Applications of Trifluoromethanesulfonic Anhydride in Organic Synthesis.

- MDPI. (n.d.). 4,4′-Di-tert-butyl-2,2′-bipyridinium Trifluoromethanesulfonate.

- Tokyo Chemical Industry Co., Ltd. (n.d.). Photo-Acid Generators (PAGs).

- Sigma-Aldrich. (n.d.). Boc-methoxyphenyldiphenylsulfonium triflate 180801-55-2.

- CymitQuimica. (n.d.). SAFETY DATA SHEET.

- Fisher Scientific. (2010). SAFETY DATA SHEET - tert-Butyldimethylsilyl trifluoromethanesulfonate.

- ResearchGate. (2025). Effect of tert-butyl substituents in triphenylsulfonium cation on spectral properties and photochemical activity of photoacid generators.

- BLD Pharm. (n.d.). (4-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)diphenylsulfonium trifluoromethanesulfonate.

- UCSB Nanofab Wiki. (2010). sigma-aldrich.

Sources

- 1. (TERT-BUTOXYCARBONYLMETHOXYPHENYL)DIPHENYLSULFONIUM TRIFLATE CAS#: 180801-55-2 [amp.chemicalbook.com]

- 2. (4-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)diphenylsulfonium trifluoromethanesulfonate [jknbiochem.net]

- 3. 180801-55-2|(4-(2-(tert-Butoxy)-2-oxoethoxy)phenyl)diphenylsulfonium trifluoromethanesulfonate|BLD Pharm [bldpharm.com]

- 4. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

- 5. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide to (4-tert-Butoxycarbonyloxyphenyl)diphenylsulfonium Triflate

Abstract

(4-tert-Butoxycarbonyloxyphenyl)diphenylsulfonium triflate is a salt consisting of a sulfonium cation and a triflate anion. More specifically, it is classified as a photoacid generator (PAG). Upon exposure to specific wavelengths of light, such as deep-UV (254 nm), it undergoes photochemical decomposition to generate a strong acid. This in-situ acid generation is a critical step in chemically amplified photoresists, which are fundamental to modern photolithography for manufacturing integrated circuits and microelectronics. This guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, mechanism of action, and applications, tailored for researchers and professionals in materials science and drug development.

Molecular Structure and Physicochemical Properties

The efficacy of a photoacid generator is intrinsically linked to its molecular architecture. The structure of (4-tert-Butoxycarbonyloxyphenyl)diphenylsulfonium triflate is optimized for its function, with each component playing a crucial role.

-

The Cation: (4-tert-Butoxycarbonyloxyphenyl)diphenylsulfonium

-

Sulfonium Core ([S⁺]): The positively charged sulfur atom, bonded to three aryl groups, is the chromophore that absorbs UV radiation, initiating the photochemical process.

-

Diphenyl Groups: These aromatic rings contribute to the thermal stability of the salt and influence its solubility in organic solvents commonly used in photoresist formulations.

-

(4-tert-Butoxycarbonyloxyphenyl) Group: This substituent is key to the compound's primary application. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group. The sulfonic acid generated during photolysis cleaves this group in a catalytic manner, dramatically changing the solubility of the surrounding polymer matrix in a photoresist.

-

-

The Anion: Trifluoromethanesulfonate (Triflate, [CF₃SO₃⁻])

-

The triflate anion is a very weak base, making its conjugate acid, triflic acid (CF₃SO₃H), an exceptionally strong acid. The strength of the photogenerated acid is critical for efficiently catalyzing deprotection reactions in chemically amplified resists. Its non-nucleophilic nature prevents unwanted side reactions.

-

Physicochemical Data Summary

The properties of this compound are essential for its handling, formulation, and application.

| Property | Value | Source(s) |

| Chemical Name | {4-[2-(1,1-Dimethylethoxy)-2-oxoethoxy]-phenyl}-diphenylsulfoniumtrifluoromethanesulfonate | [1] |

| Synonyms | Boc-methoxyphenyldiphenylsulfonium triflate | [1] |

| CAS Number | 180801-55-2 | [1] |

| Molecular Formula | C₂₅H₂₅F₃O₆S₂ | [1] |

| Molecular Weight | 542.58 g/mol | [1] |

| Appearance | White to off-white crystalline solid | |

| Melting Point | 104-108 °C | [1] |

| UV Absorption Max (λmax) | 255 nm | [1] |

Synthesis and Characterization

While multiple synthetic routes exist for sulfonium salts, a general and reliable method involves the reaction of a diaryl sulfoxide with a suitable aryl Grignard reagent, followed by anion exchange.

Field-Proven Synthetic Protocol

This protocol outlines a common laboratory-scale synthesis. The causality behind each step is explained to provide a deeper understanding of the process.

Step 1: Grignard Reagent Formation

-

Procedure: In a flame-dried, three-neck flask under an inert atmosphere (e.g., Argon), magnesium turnings are stirred with a small crystal of iodine in anhydrous diethyl ether. Bromobenzene is added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically exothermic and should be controlled.

-

Expert Rationale: The inert atmosphere is critical to prevent the highly reactive Grignard reagent from quenching with atmospheric moisture or oxygen. Iodine is used to activate the magnesium surface.

Step 2: Sulfoxide Precursor Synthesis

-

Procedure: A solution of 4-hydroxy-tert-butylbenzoate is reacted with diphenyl sulfoxide in the presence of an acid catalyst (e.g., methanesulfonic acid) and a dehydrating agent at elevated temperatures.

-

Expert Rationale: This condensation reaction forms the core sulfonium structure. The acid catalyst protonates the sulfoxide, making it more susceptible to nucleophilic attack by the activated phenol.

Step 3: Salt Formation and Anion Exchange

-

Procedure: The crude product from Step 2 is dissolved in a suitable solvent like dichloromethane. An aqueous solution of potassium trifluoromethanesulfonate is added, and the mixture is stirred vigorously to facilitate the anion exchange. The organic layer is then separated, washed with water to remove inorganic salts, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

Expert Rationale: The triflate anion replaces the initial counter-ion (e.g., bromide or methanesulfonate) due to favorable thermodynamics, yielding the final, more stable product. Purification is often achieved by recrystallization from a solvent system like isopropanol/hexane to yield a pure, crystalline solid.

Expected Characterization Data

-

¹H NMR: Expect characteristic peaks for the aromatic protons of the phenyl rings, the protons on the substituted phenoxy ring, and a prominent singlet for the nine equivalent protons of the tert-butyl (Boc) group.

-

¹³C NMR: The spectrum will show distinct signals for the quaternary carbon of the Boc group, the carbonyl carbon, and the various aromatic carbons.

-

¹⁹F NMR: A singlet corresponding to the three equivalent fluorine atoms of the triflate anion should be observed.

-

IR Spectroscopy: Look for strong absorption bands corresponding to the C=O of the carbonate, the S=O stretches of the triflate anion, and C-O ether linkages.

Mechanism of Action: Photochemical Acid Generation

The primary function of this sulfonium salt is to act as a photoacid generator (PAG). The process is initiated by the absorption of UV light, typically at wavelengths around 254 nm.

Photodecomposition Pathway

Upon irradiation, the sulfonium salt cation absorbs a photon and is promoted to an excited state. This excited state is unstable and undergoes fragmentation.[2] The generally accepted mechanism involves the homolytic cleavage of a carbon-sulfur bond, leading to the formation of a radical cation and an aryl radical.[2][3] These reactive intermediates then interact with components of the surrounding medium (e.g., solvent or polymer matrix) to abstract a proton, ultimately generating triflic acid (H-OTf).[2]

Caption: Photochemical decomposition of a triarylsulfonium salt PAG.

Applications in Research and Drug Development

While the primary industrial application of PAGs like this is in photolithography for microelectronics manufacturing, their ability to generate acid "on-demand" with spatial and temporal control opens up possibilities in other scientific domains.[4][5]

Chemically Amplified Photoresists

In this core application, the PAG is a minor component (1-5% by weight) in a polymer matrix that is insoluble in an aqueous developer.

-

Exposure: A UV light source exposes specific regions of the photoresist-coated wafer through a photomask. In these regions, triflic acid is generated.

-

Post-Exposure Bake (PEB): The wafer is heated gently. The generated acid, now mobile in the polymer matrix, diffuses and catalytically cleaves the acid-labile Boc protecting groups on the surrounding polymer chains. A single acid molecule can deprotect hundreds of polymer units.

-

Development: The deprotection reaction converts the polymer from nonpolar (insoluble) to polar (soluble) in the developer solution. The exposed regions are washed away, leaving a positive-tone image of the mask.

Caption: Experimental workflow for positive-tone photolithography.

Emerging Research Applications

-

Controlled Polymerization: The photogenerated acid can initiate cationic polymerization reactions, allowing for the 3D printing or patterning of novel polymer structures.

-

Drug Delivery: Researchers are exploring the use of photogenerated acids to trigger the release of drugs from polymer hydrogels or nanoparticles. A light source could be used to release a therapeutic agent at a specific site in the body.

-

Organic Synthesis: PAGs can serve as catalysts for acid-mediated reactions, such as esterifications or rearrangements, offering a way to control reaction initiation with light instead of heat or reagent addition.

Handling, Storage, and Safety

As with any active chemical agent, proper handling is paramount to ensure safety and experimental integrity.

-

Safety Precautions: This compound is classified as a skin and eye irritant and may cause respiratory irritation.[6] Always handle it in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[7][8] Avoid creating dust.[7]

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7] Sulfonium salts are generally stable, but should be protected from prolonged exposure to light and moisture to prevent degradation.

-

Disposal: Dispose of the chemical and its container in accordance with local, state, and federal regulations for hazardous waste.

Conclusion

(4-tert-Butoxycarbonyloxyphenyl)diphenylsulfonium triflate is a highly specialized and effective photoacid generator. Its well-defined structure, thermal stability, and the high strength of the photogenerated acid make it an indispensable tool in the semiconductor industry. The principles of its function—light-induced catalysis and solubility switching—provide a powerful platform that is inspiring innovation in diverse fields, including advanced manufacturing, organic synthesis, and targeted drug delivery. A thorough understanding of its properties and mechanisms is essential for any scientist or engineer seeking to leverage its capabilities.

References

-

Liu, J., Qiao, Y., Liu, Z., & Wang, L. (2014). The preparation of a novel polymeric sulfonium salt photoacid generator and its application for advanced photoresists. RSC Advances, 4(52), 27435-27441. Available at: [Link]

-

PubChem. (n.d.). (4-Methoxyphenyl)diphenylsulfonium triflate. National Center for Biotechnology Information. Retrieved from [Link]

-

UCSB Nanofab Wiki. (2010). MSDS for (4-Phenylthiophenyl)diphenylsulfonium trifluoromethanesulfonate. Retrieved from [Link]

- Google Patents. (n.d.). US20140357896A1 - Sulfonium salt and photo-acid generator.

-

Pieridou, G., & Leker, B. (2010). Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage. Photochemical & Photobiological Sciences, 9(2), 193-199. Available at: [Link]

-

Schwalm, R., Bug, R., Dai, G. S., Fritz, P. M., Reinhardt, M., Schneider, S., & Schnabel, W. (1991). Photolysis of tris(4-tert-butoxycarbonyloxyphenyl) sulphonium salts. A mechanistic study. Journal of the Chemical Society, Perkin Transactions 2, (11), 1739-1744. Available at: [Link]

-

Chen, B. (2024). Application of Photolithography in Integrated Circuits. Highlights in Science, Engineering and Technology, 84, 1-7. Available at: [Link]

Sources

- 1. (TERT-BUTOXYCARBONYLMETHOXYPHENYL)DIPHENYLSULFONIUM TRIFLATE CAS#: 180801-55-2 [amp.chemicalbook.com]

- 2. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]

- 3. Mechanism of photoacid generation for an arylcycloalkylsulfonium salt by ring opening and aryl cleavage - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. US20140357896A1 - Sulfonium salt and photo-acid generator - Google Patents [patents.google.com]

- 6. (4-Methoxyphenyl)diphenylsulfonium triflate | C20H17F3O4S2 | CID 11619123 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. wiki.nanofab.ucsb.edu [wiki.nanofab.ucsb.edu]

An In-depth Technical Guide to the Thermal Stability of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

Foreword for the Modern Researcher

In the dynamic landscape of advanced materials and pharmaceutical development, a profound understanding of the physicochemical properties of enabling chemical entities is paramount. (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, a prominent photoacid generator (PAG), stands as a critical component in various photolithographic and cationic polymerization processes. Its efficacy is intrinsically linked to its stability under thermal stress, a factor that dictates its storage, handling, and performance in high-temperature manufacturing environments. This guide offers a comprehensive exploration of the thermal stability of this vital compound, providing researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to ensure its optimal application. We will delve into the theoretical underpinnings of its thermal decomposition, present robust analytical protocols for its characterization, and discuss the practical implications of its thermal behavior.

Introduction to (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium Triflate: A Versatile Photoacid Generator

(Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate, systematically named (tert-Butoxycarbonylmethoxyphenyl)diphenylsulfonium trifluoromethanesulfonate, is a salt consisting of a bulky triarylsulfonium cation and a non-nucleophilic triflate anion. Its chemical structure is presented in Figure 1.

Figure 1: Chemical Structure of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

A flowchart outlining the key steps in performing a TGA experiment.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This technique is used to identify thermal transitions such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these events.

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate into a hermetically sealed aluminum pan. Prepare an empty, sealed aluminum pan to be used as a reference.

-

Experimental Conditions:

-

Atmosphere: Purge the sample chamber with an inert gas like nitrogen at a constant flow rate (e.g., 50 mL/min).

-

Temperature Program:

-

Equilibrate the sample at 30 °C.

-

Ramp the temperature from 30 °C to a temperature above the final decomposition point observed in TGA (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

-

Data Acquisition: Record the heat flow as a function of temperature.

-

Data Analysis:

-

Plot the heat flow versus temperature to obtain the DSC thermogram.

-

Identify endothermic and exothermic peaks corresponding to melting and decomposition events.

-

Determine the onset temperature, peak temperature, and enthalpy (ΔH) for each transition.

-

Figure 3: DSC Experimental Workflow

A flowchart illustrating the procedural steps for conducting a DSC analysis.

Anticipated Results and Interpretation

While specific experimental data for (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate is not widely published, based on the thermal behavior of structurally similar compounds, the following results can be anticipated:

Table 2: Anticipated Thermal Analysis Data for (Tert-butoxycarbonylmethoxyphenyl)diphenylsulfonium triflate

| Analysis | Parameter | Anticipated Value | Interpretation |

| TGA | Td5% (5% Weight Loss) | ~190 - 210 °C | Onset of the first decomposition step, likely due to the loss of the Boc group. |

| First Mass Loss (%) | ~26% | Corresponds to the theoretical mass loss of isobutene and carbon dioxide from the Boc group. | |

| Second Decomposition Onset | > 250 °C | Decomposition of the remaining hydroxyphenyl-diphenylsulfonium triflate structure. | |

| DSC | Endotherm (Melting) | ~104 - 108 °C | Corresponds to the melting point of the compound. |

| Endotherm/Exotherm (Decomposition) | ~190 - 230 °C | Thermal event associated with the decomposition of the Boc group. | |

| Exotherm (Decomposition) | > 250 °C | Exothermic decomposition of the sulfonium salt core. |

Figure 4: Hypothetical Thermal Decomposition Pathway

A Technical Guide to the UV Absorption Spectrum of Boc-methoxyphenyldiphenylsulfonium triflate

Abstract: This technical guide provides a comprehensive analysis of the ultraviolet (UV) absorption characteristics of (4-(tert-butoxycarbonylmethoxy)phenyl)diphenylsulfonium triflate (Boc-methoxyphenyldiphenylsulfonium triflate). As a prominent photoacid generator (PAG), its interaction with UV radiation is the critical initiating step for its function in advanced photolithography and other light-directed chemical processes. This document details the fundamental principles governing its UV absorption, presents key spectral parameters, discusses the factors influencing its spectroscopic behavior, and provides a validated experimental protocol for its characterization. This guide is intended for researchers, chemists, and process engineers in the fields of materials science, semiconductor manufacturing, and drug development who utilize or are developing photochemically-driven systems.

Introduction: The Role of UV Absorption in Photoacid Generation

Boc-methoxyphenyldiphenylsulfonium triflate is a member of the triarylsulfonium salt class of compounds, which are widely employed as photoacid generators (PAGs). These molecules are designed to be photochemically labile; upon absorption of a photon, they undergo a series of reactions that ultimately release a strong Brønsted acid. This photogenerated acid then acts as a catalyst for a variety of chemical transformations in an exposed material, most notably the deprotection of polymer resins in chemically amplified photoresists.

The efficacy of a PAG is fundamentally linked to its UV-Vis absorption profile. The absorption spectrum dictates the wavelengths of light the PAG can utilize, and the efficiency of this absorption, quantified by the molar absorptivity (ε), determines the quantum yield of acid generation. Therefore, a thorough understanding of the UV absorption spectrum of Boc-methoxyphenyldiphenylsulfonium triflate is paramount for optimizing its performance in any photochemical application.

Compound Overview and Physicochemical Properties

The molecular structure of Boc-methoxyphenyldiphenylsulfonium triflate combines a diphenylsulfonium cation, which serves as the primary chromophore, with a trifluoromethanesulfonate (triflate) anion. The cation is further functionalized with a para-substituted phenyl ring bearing a tert-butoxycarbonylmethoxy group. This substituent enhances solubility and can subtly modulate the electronic properties of the chromophore.

| Property | Value | Source |

| Chemical Name | (4-(tert-butoxycarbonylmethoxy)phenyl)diphenylsulfonium triflate | PubChem[1] |

| Synonyms | (tert-Butoxycarbonylmethoxyphenyl)diphenylsulfonium trifluoromethanesulfonate | ChemicalBook[2] |

| CAS Number | 180801-55-2 | PubChem[1] |

| Molecular Formula | C₂₅H₂₅F₃O₆S₂ | PubChem[1] |

| Molecular Weight | 542.59 g/mol | Sigma-Aldrich |

| Melting Point | 104-108 °C | Sigma-Aldrich |

| λmax (nm) | 255 nm | Sigma-Aldrich |

The Electronic Basis of UV Absorption in Triarylsulfonium Salts

The UV absorption spectrum of Boc-methoxyphenyldiphenylsulfonium triflate is dominated by the electronic transitions within the aromatic sulfonium cation. The primary absorption band arises from a π → π* transition. This involves the excitation of an electron from a π bonding orbital, delocalized across the phenyl rings, to a higher-energy π* antibonding orbital.

The wavelength of maximum absorbance (λmax) is a direct measure of the energy gap between these orbitals. The intensity of this absorption is given by the molar absorptivity (ε), which is a constant for a given molecule at a specific wavelength and in a particular solvent, as defined by the Beer-Lambert Law.

Upon absorbing a photon of sufficient energy (typically in the deep UV range), the PAG is promoted to an excited singlet state. From this state, it undergoes cleavage of a carbon-sulfur bond, initiating the process of acid generation.

Caption: Photo-induced acid generation pathway for a triarylsulfonium salt PAG.

Analysis of the UV Absorption Spectrum

The UV absorption spectrum of Boc-methoxyphenyldiphenylsulfonium triflate is characterized by a strong absorption band in the deep UV region.

| Parameter | Value | Remarks |

| λmax | 255 nm | This value is ideal for applications utilizing KrF excimer lasers (248 nm). |

| Molar Absorptivity (ε) | ~50,000 L mol⁻¹ cm⁻¹ (Estimated) | This is an estimated value based on structurally similar sulfonium salts.[3] A high ε value indicates efficient light absorption. |

The position of the λmax at 255 nm is primarily determined by the diphenylsulfonium core. The alkoxy substituent at the para position of one phenyl ring acts as an auxochrome. Compared to an unsubstituted triphenylsulfonium salt, this electron-donating group can cause a slight bathochromic (red) shift in the λmax. For instance, the closely related (4-Methoxyphenyl)diphenylsulfonium triflate has a λmax of 260 nm. Conversely, electron-withdrawing substituents tend to cause a hypsochromic (blue) shift, as seen in (4-Fluorophenyl)diphenylsulfonium triflate with a λmax of 234 nm.[4]

Factors Influencing the Absorption Spectrum

Several environmental and structural factors can modify the UV absorption characteristics of the PAG.

-

Solvent Polarity (Solvatochromism): The polarity of the solvent can influence the energy levels of the ground and excited states, potentially causing a shift in the λmax. While π → π* transitions are generally less sensitive to solvent effects than other transitions, changes in polarity can still lead to minor shifts of a few nanometers. For precise work, the spectrum should always be measured in the solvent system relevant to the application.

-

Structural Modifications: As discussed, the nature and position of substituents on the aromatic rings are the most effective way to tune the absorption properties. Extending the conjugated π-system or adding strong electron-donating groups can shift the absorption to longer wavelengths (e.g., for 365 nm i-line applications).[5]

-

Anion: The cation is the primary light-absorbing component. The triflate anion (CF₃SO₃⁻) is photochemically stable and does not have significant absorption in the same region as the cation. Its primary role is to influence the solubility and thermal stability of the salt and to determine the strength of the photogenerated acid.

Experimental Protocol for UV-Vis Spectral Acquisition

This section provides a standardized procedure for obtaining the UV-Vis absorption spectrum of Boc-methoxyphenyldiphenylsulfonium triflate.

Materials and Instrumentation

-

Analyte: Boc-methoxyphenyldiphenylsulfonium triflate

-

Solvent: HPLC-grade acetonitrile (CH₃CN) is recommended due to its UV transparency cutoff below 200 nm and its ability to dissolve the salt.

-

Instrumentation: A dual-beam UV-Vis spectrophotometer.

-

Cuvettes: A matched pair of 1.00 cm path length quartz cuvettes.

Procedure

-

Stock Solution Preparation: Accurately weigh approximately 5-10 mg of the PAG and dissolve it in 100.0 mL of acetonitrile in a volumetric flask to create a stock solution (e.g., ~10⁻⁴ M).

-

Working Solution Preparation: Prepare a dilution of the stock solution to achieve an absorbance maximum between 0.5 and 1.5 AU. A typical concentration for the final measurement is in the range of 1 x 10⁻⁵ to 5 x 10⁻⁵ M.

-

Instrument Setup:

-

Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

-

Set the wavelength range for the scan (e.g., 400 nm to 200 nm).

-

-

Baseline Correction: Fill both the sample and reference cuvettes with the acetonitrile solvent. Place them in the spectrophotometer and run a baseline correction to zero the instrument.

-

Sample Measurement: Empty the sample cuvette, rinse it with a small amount of the working solution, and then fill it with the working solution. Place it back into the sample holder and run the spectral scan.

-

Data Analysis:

-

Identify the wavelength of maximum absorbance (λmax).

-

If the exact concentration is known, calculate the molar absorptivity (ε) using the Beer-Lambert Law: A = εcl , where A is the absorbance at λmax, c is the molar concentration (mol/L), and l is the path length (cm).

-

Caption: Experimental workflow for UV-Vis spectral analysis.

Conclusion

The UV absorption spectrum of Boc-methoxyphenyldiphenylsulfonium triflate is defined by a strong π → π* transition with a λmax of 255 nm. This characteristic makes it highly suitable for photochemical applications initiated by deep UV radiation, particularly in 248 nm photolithography. The high molar absorptivity ensures efficient photon capture, leading to effective acid generation. A comprehensive understanding of its spectral properties, including the influence of substituents and the local environment, is critical for the rational design and optimization of advanced photoresist formulations and other light-sensitive materials.

References

-

Liu, J. et al. (2023). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. National Institutes of Health (NIH). Available at: [Link]

-

ResearchGate. (n.d.). UV-visible absorption spectra of different sulfonium salts combining... ResearchGate. Available at: [Link]

-

RadTech. (n.d.). Soluble and Red-Shifted Sulfonium Salts. RadTech. Available at: [Link]

-

PubChem. (n.d.). Boc-methoxyphenyldiphenylsulfonium triflate. PubChem. Available at: [Link]

Sources

- 1. Boc-methoxyphenyldiphenylsulfonium triflate | C25H25F3O6S2 | CID 16213834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (TERT-BUTOXYCARBONYLMETHOXYPHENYL)DIPHENYLSULFONIUM TRIFLATE CAS#: 180801-55-2 [amp.chemicalbook.com]

- 3. radtech.org [radtech.org]

- 4. (4-Fluorophenyl)diphenylsulfonium triflate 154093-57-9 [sigmaaldrich.com]

- 5. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Brønsted Acid Generation from Sulfonium Salt Photoacid Generators

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sulfonium salts, particularly triarylsulfonium (TAS) salts, represent a critical class of photoacid generators (PAGs) that have become indispensable in fields ranging from microelectronics manufacturing to advanced biomedical research.[1] Upon absorption of light, these compounds undergo efficient and irreversible photolysis to produce a strong Brønsted acid (a proton, H⁺). This ability to generate acid with high spatiotemporal precision has established them as key components in chemically amplified photoresists, cationic photopolymerization, and 3D printing.[1][2] More recently, their unique capabilities are being explored for innovative applications in drug development, including controlled drug release systems, in-situ hydrogel formation for tissue engineering, and photodynamic therapy.[1][3] This guide provides a comprehensive examination of the fundamental photochemical mechanisms governing Brønsted acid generation from sulfonium salt PAGs, details authoritative methods for their characterization and quantification, and discusses their application, providing a foundational resource for both new and experienced researchers.

The Photochemical Core: Mechanisms of Brønsted Acid Generation

The defining characteristic of a sulfonium salt PAG is its capacity to generate a proton upon irradiation. This process is initiated by the absorption of a photon, typically in the UV spectrum, which excites the sulfonium cation.[4][5] The subsequent chemical transformations can proceed through two primary pathways: direct photolysis and photosensitization.

Direct Photolysis

Direct photolysis occurs when the sulfonium salt cation itself absorbs a photon, promoting it to an excited singlet state (S¹).[1][5] From this high-energy state, the molecule undergoes rapid carbon-sulfur (C–S) bond cleavage. While several reaction pathways can occur, the predominant mechanism for triarylsulfonium salts involves both homolytic and heterolytic cleavage.[1][6][7]

-

Homolytic Cleavage: The C–S bond breaks to form a diaryl sulfinyl radical cation and an aryl radical.

-

Heterolytic Cleavage: The C–S bond breaks to form a diaryl sulfide and an aryl cation.

Regardless of the initial cleavage pathway, a cascade of subsequent reactions involving hydrogen abstraction from a solvent molecule or other hydrogen donor (often referred to as 'RH') ultimately leads to the formation of the desired Brønsted acid (H⁺) paired with the PAG's original counter-anion (X⁻).[4][8] The overall process can be generalized as shown in the diagram below.

Photosensitization

A significant limitation of many sulfonium salts is their low absorption at wavelengths above 300 nm.[9] Photosensitization is a powerful strategy to overcome this, extending their utility to longer, less-damaging wavelengths (e.g., near-UV or visible light).[9][10]

In this mechanism, a separate molecule—the photosensitizer (Sens)—absorbs the incident light. The excited sensitizer (Sens*) then transfers its energy to the sulfonium salt PAG, typically via electron transfer.[11][12] This process reduces the sulfonium salt, leading to its decomposition and the eventual formation of the Brønsted acid, while the sensitizer is regenerated in a catalytic cycle. This indirect activation allows for the use of lower-energy light sources like LEDs, which is highly advantageous for many applications.[2]

Key Molecular Factors and Quantitative Data

The efficiency of Brønsted acid generation is not uniform across all sulfonium salts. It is governed by the interplay between the molecular structure of the cation, which controls photochemical properties, and the nature of the counter-anion, which determines the strength of the resulting acid.[13]

-

Cation Structure: The aromatic (aryl) groups on the sulfur atom form the primary chromophore. Modifications to these rings can tune the absorption wavelength and quantum yield.[8]

-

Counter-Anion (X⁻): The anion does not participate in the light absorption but is critical. To generate a strong acid, the anion must be weakly nucleophilic. Large, charge-delocalized anions like hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻), and nonaflate (C₄F₉SO₃⁻) are common choices because they produce very strong "superacids" upon protonation.[5]

The table below summarizes key properties for several common triarylsulfonium salt PAGs. The quantum yield (Φ) represents the efficiency of acid generation per absorbed photon.

| Cation | Anion (X⁻) | Absorption Max (λₘₐₓ, nm) | Acid Generation Quantum Yield (Φ) | Primary Application Area |

| Triphenylsulfonium | Triflate (CF₃SO₃⁻) | ~230, ~275 | 0.2 - 0.3 | Photolithography |

| Triphenylsulfonium | Hexafluoroantimonate (SbF₆⁻) | ~230, ~275 | ~0.5 | Cationic Polymerization |

| (4-tert-Butylphenyl)diphenylsulfonium | Nonaflate (C₄F₉SO₃⁻) | ~235, ~280 | 0.3 - 0.4 | Deep UV Resists |

| (4-(Phenylthio)phenyl)diphenylsulfonium | Hexafluorophosphate (PF₆⁻) | ~310 | ~0.6 | Long-wavelength applications |

Data compiled from various sources for illustrative purposes. Actual values may vary with solvent and experimental conditions.

Experimental Protocol: Quantification of Photo-Generated Acid

A reliable method for quantifying the amount of acid generated upon irradiation is essential for characterizing new PAGs and optimizing formulations. A widely used and robust technique is the acid-sensitive dye method, which employs a dye like Rhodamine B that undergoes a distinct color change upon protonation.[14][15]

Principle

Rhodamine B (RB) exhibits a strong absorption maximum around 543 nm. In the presence of a strong acid, it becomes protonated, causing a bathochromic (red) shift in its absorption spectrum to around 554 nm.[14][16] By measuring the change in absorbance at this new wavelength, one can determine the concentration of the generated acid by referencing a standard calibration curve.

Step-by-Step Methodology

This protocol describes the quantification of acid generated from a sulfonium salt PAG in a polymer film, a common scenario in photoresist applications.[14]

-

Preparation of Stock Solutions:

-

PAG Solution: Prepare a solution of the sulfonium salt PAG in a suitable solvent (e.g., acetonitrile or propylene glycol methyl ether acetate - PGMEA) at a known concentration (e.g., 50 mM).

-

Rhodamine B Solution: Prepare a dilute solution of Rhodamine B in the same solvent (e.g., 1 mM).

-

Polymer Solution: Prepare a solution of the matrix polymer (e.g., poly(methyl methacrylate) - PMMA) in the same solvent (e.g., 20% w/v).

-

-

Preparation of Calibration Standards:

-

To a series of vials, add a fixed amount of the Rhodamine B and polymer solutions.

-

Add varying, known amounts of a strong acid solution (e.g., triflic acid in the same solvent) to create a set of standards with different acid concentrations.

-

Spin-coat these solutions onto quartz slides to create thin films of uniform thickness.

-

Measure the UV-Vis absorbance spectrum of each film, specifically noting the absorbance at 554 nm.

-

Plot Absorbance at 554 nm vs. Acid Concentration to generate a calibration curve.

-

-

Preparation and Exposure of Test Samples:

-

Prepare a test solution by mixing the PAG, Rhodamine B, and polymer stock solutions in desired ratios.

-